Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate
Description
Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is a phosphorylated acetate derivative characterized by a unique combination of functional groups: a methyl ester, a hydroxyphosphoryl moiety, and a 3-aminopropoxy substituent. Its molecular formula is C₆H₁₄NO₆P, with a molecular weight of 227.15 g/mol. The compound’s structure features a central phosphoryl group linked to a 3-aminopropoxy chain and a hydroxyphenyl group, adjacent to the methyl ester (Figure 1). This arrangement confers both nucleophilic (via the amino group) and electrophilic (via the phosphoryl and ester groups) reactivity, making it a candidate for applications in organic synthesis, particularly in Horner–Wadsworth–Emmons (HWE) reactions or as a precursor for bioactive molecules.
For example, methyl 2-[bis(benzylthio)phosphoryl]acetate is prepared using Garegg–Samuelsson conditions (triphenylphosphine, iodine, imidazole) to replace alkoxy groups with sulfur-based substituents . By extension, this compound could be synthesized through similar nucleophilic substitution or alcoholysis reactions, leveraging the reactivity of its amino and phosphoryl groups.
Properties
CAS No. |
917895-41-1 |
|---|---|
Molecular Formula |
C6H14NO5P |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
3-aminopropoxy-(2-methoxy-2-oxoethyl)phosphinic acid |
InChI |
InChI=1S/C6H14NO5P/c1-11-6(8)5-13(9,10)12-4-2-3-7/h2-5,7H2,1H3,(H,9,10) |
InChI Key |
GPTQOVGGQXXKLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CP(=O)(O)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate typically involves the reaction of a phosphorylating agent with an appropriate amino alcohol. One common method involves the use of methyl chloroacetate and 3-aminopropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The amino group can form hydrogen bonds and interact with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphorylated acetate derivatives share structural motifs but exhibit distinct reactivity, stability, and applications due to variations in substituents. Below is a detailed comparison of Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate with three structurally related compounds:
Table 1: Comparative Analysis of Phosphorylated Acetate Derivatives
Structural and Functional Differences
Substituent Effects on Reactivity: The 3-aminopropoxy group in the target compound introduces a primary amine, enabling participation in Schiff base formation or amide coupling, unlike sulfur- or alkoxy-substituted analogs . This property could expand its utility in bioconjugation or drug delivery systems. Benzylthio and mixed alkoxy substituents in other HWE reagents enhance leaving-group ability during olefination, favoring high stereoselectivity in alkene synthesis .
Synthetic Flexibility: The synthesis of Methyl 2-[bis(benzylthio)phosphoryl]acetate demonstrates the versatility of Garegg–Samuelsson conditions for introducing sulfur-based substituents . Similar methods could be adapted for the target compound by substituting 3-aminopropanol in place of thiols. Mixed alkoxy phosphoryl acetates (e.g., benzyloxy/isopropoxy) are synthesized via sequential alcoholysis, highlighting the tunability of phosphoryl ligands for tailored reactivity .
Stability and Safety: Amino-containing compounds like the target derivative may exhibit higher hygroscopicity and sensitivity to oxidation compared to thio- or alkoxy-substituted analogs. For example, methyl 2-{[(3-fluorophenyl)methyl]amino}acetate shares amino-related stability challenges, requiring inert storage conditions . Thioester-containing reagents (e.g., benzylthio derivatives) risk decomposition into toxic byproducts like H₂S, necessitating stringent handling protocols .
Biological Activity
Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is a phosphonate compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure imparts significant biological activity, particularly as a potential therapeutic agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C7H15N1O5P1
- Molecular Weight: 224.18 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Exhibits significant inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties: Demonstrates potential in reducing inflammation in animal models.
- Neuroprotective Effects: Shows promise in protecting neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction: It can interact with neurotransmitter receptors, influencing neuronal signaling.
- Oxidative Stress Reduction: The hydroxy group contributes to its ability to scavenge free radicals.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 of 25 µg/mL against S. aureus, indicating strong antibacterial properties.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Anti-inflammatory Effects
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound (50 mg/kg) | 80 | 100 |
Neuroprotective Effects
In vitro studies on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress, with a survival rate of 75% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
